Cas no 2228327-47-5 (3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol)

3-Amino-3-(4-(propan-2-yl)cyclohexyl)cyclobutan-1-ol is a structurally unique cycloaliphatic compound featuring both amino and hydroxyl functional groups on a cyclobutane ring, which is further substituted with an isopropylcyclohexyl moiety. This configuration imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of multiple functional groups allows for versatile reactivity, enabling applications in the development of chiral building blocks or bioactive molecules. Its rigid cyclohexyl-cyclobutane backbone may contribute to enhanced stereochemical control in asymmetric synthesis. The compound’s balanced polarity and potential for derivatization make it useful for exploring structure-activity relationships in medicinal chemistry.
3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol structure
2228327-47-5 structure
Product Name:3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol
CAS No:2228327-47-5
MF:C13H25NO
MW:211.343703985214
CID:6440901
PubChem ID:165637850
Update Time:2025-08-05

3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol
    • 3-amino-3-[4-(propan-2-yl)cyclohexyl]cyclobutan-1-ol
    • 2228327-47-5
    • EN300-2000508
    • Inchi: 1S/C13H25NO/c1-9(2)10-3-5-11(6-4-10)13(14)7-12(15)8-13/h9-12,15H,3-8,14H2,1-2H3
    • InChI Key: OJOWDFSOSSHDRQ-UHFFFAOYSA-N
    • SMILES: OC1CC(C1)(C1CCC(C(C)C)CC1)N

Computed Properties

  • Exact Mass: 211.193614421g/mol
  • Monoisotopic Mass: 211.193614421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.2Ų

3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol Pricemore >>

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Additional information on 3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol

Introduction to 3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol (CAS No. 2228327-47-5)

3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol (CAS No. 2228327-47-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclobutanol and cyclohexyl moieties, exhibits a distinctive combination of chemical features that make it a promising candidate for various biological studies and drug development initiatives.

The molecular structure of 3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol is particularly noteworthy. The presence of the amino group and the cyclohexyl ring, along with the cyclobutanol moiety, contributes to its high chemical stability and solubility. These properties are crucial for its potential use in pharmaceutical formulations, where stability and solubility are key factors in determining the efficacy and bioavailability of a drug.

Recent research has highlighted the potential of 3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol in various therapeutic areas. For instance, studies have shown that this compound exhibits significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-kB pathway.

In addition to its anti-inflammatory properties, 3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol has also been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective effects are thought to be mediated through its ability to enhance the expression of antioxidant enzymes and reduce the production of reactive oxygen species (ROS).

The pharmacokinetic profile of 3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol has been another area of focus in recent research. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its potential use as an oral medication. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for phase II trials, which will further investigate the compound's therapeutic potential in specific disease conditions.

Beyond its therapeutic applications, 3-amino-3-4-(propan-2-y)cyclohexylcyclobutan-l-oI has also been explored for its use in chemical synthesis and materials science. Its unique structural features make it a valuable building block for the synthesis of more complex molecules with diverse biological activities. Additionally, its thermal stability and mechanical properties have led to its consideration in the development of advanced materials for industrial applications.

In conclusion, 3-amino--(propan--y)cyclohexyicyclobutan--oI (CAS No. 2228327--5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceuticals, and materials science. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, further solidifying its position as a promising candidate for future drug development and innovative material applications.

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